molecular formula C14H14O2 B1675449 Lunularin CAS No. 37116-80-6

Lunularin

Cat. No. B1675449
CAS RN: 37116-80-6
M. Wt: 214.26 g/mol
InChI Key: ILEYXPCRQKRNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .


Synthesis Analysis

Lunularin is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into lunularin .


Molecular Structure Analysis

Lunularin has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

Lunularin is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .


Physical And Chemical Properties Analysis

Lunularin has a molar mass of 214.26 g/mol . It is a solid at room temperature .

Scientific Research Applications

Antioxidant Activity

Lunularin has been identified as having significant antioxidant activity . This property is crucial in the pharmaceutical industry for the development of treatments that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Enzymatic Catalysis

Research has shown that certain enzymes can use Lunularin as a substrate. For instance, O-glucosyltransferases have been found to specifically accept Lunularin, indicating its potential role in enzymatic synthesis pathways for producing bioactive compounds .

Plant Stress Adaptation

The expression levels of enzymes that interact with Lunularin increase after UV irradiation, suggesting a role in plant stress adaptation. This could lead to agricultural applications where Lunularin or its derivatives are used to enhance crop resilience to environmental stressors .

Metabotype Research

Lunularin is involved in the metabolism of resveratrol by the human gut microbiota. Studies have identified Lunularin-producers and non-producers as novel human metabotypes, which could have implications for personalized nutrition and understanding individual responses to diet .

Microbial Ecology

The presence or absence of Lunularin-producing metabotypes in humans suggests a complex interaction with the gut microbiota. This opens up research avenues in microbial ecology, aiming to understand how these microbial communities influence human health .

Synthetic Chemistry

Lunularin can be synthesized through modular chemical processes, which is of interest in synthetic chemistry for the creation of naturally occurring compounds. This has applications in drug development and the synthesis of complex molecules .

Safety and Hazards

Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling Lunularin .

Relevant Papers

Several papers have been identified that provide relevant information on Lunularin. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .

Mechanism of Action

Target of Action

Lunularin is a metabolite associated with the metabolism of resveratrol by the human gut microbiota .

Mode of Action

In the metabolism of resveratrol, Lunularin is produced through a sequence of dehydroxylation at the 5-position of dihydroresveratrol, a reduced form of resveratrol . This suggests that Lunularin might interact with its targets by undergoing further metabolic transformations, potentially influencing the bioactivities of resveratrol.

Biochemical Pathways

The biochemical pathway involving Lunularin is primarily associated with the metabolism of resveratrol. Resveratrol is reduced to dihydroresveratrol, which in the Lunularin-producer metabotype, is sequentially dehydroxylated at the 5-position to yield Lunularin . This process indicates that Lunularin is part of the complex biochemical pathways of resveratrol metabolism.

Pharmacokinetics

It is known that lunularin, along with other metabolites of resveratrol, is more abundantly distributed in tissues, the gastrointestinal tract (git), and biological fluids compared to resveratrol and its conjugates . This suggests that Lunularin may have a significant impact on the bioavailability of resveratrol.

Result of Action

Lunularin, along with dihydroresveratrol, has been found to contribute significantly to the biological activities of resveratrol . In particular, these metabolites have been observed to exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues .

Action Environment

The production of Lunularin is influenced by the gut microbiota, indicating that the gut environment plays a crucial role in its action . It has been observed that the Lunularin non-producer metabotype is more prevalent in females, but independent of individuals’ BMI and age . This suggests that factors such as gender and gut microbiota composition can influence the production and action of Lunularin.

properties

IUPAC Name

3-[2-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEYXPCRQKRNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190614
Record name Lunularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lunularin

CAS RN

37116-80-6
Record name Lunularin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37116-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunularin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunularin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNULARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lunularin
Reactant of Route 2
Reactant of Route 2
Lunularin
Reactant of Route 3
Reactant of Route 3
Lunularin
Reactant of Route 4
Reactant of Route 4
Lunularin
Reactant of Route 5
Reactant of Route 5
Lunularin
Reactant of Route 6
Reactant of Route 6
Lunularin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.